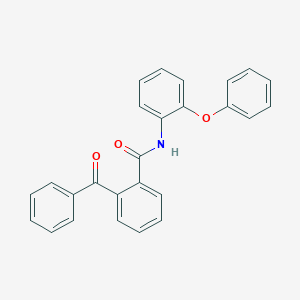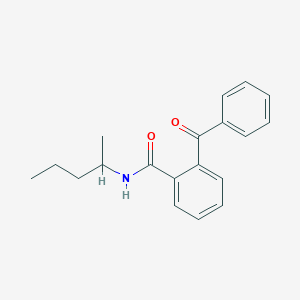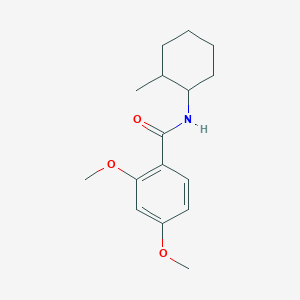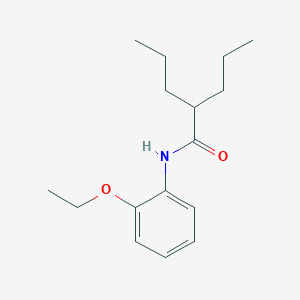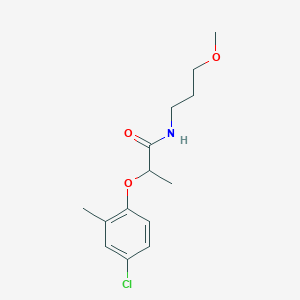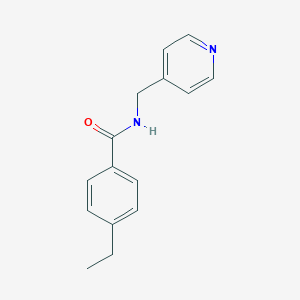
4-ethyl-N-(pyridin-4-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is also known as P4E or 4-Ethyl-N-(4-pyridylmethyl)benzamide. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, medicinal chemistry, and biochemistry.
作用机制
The mechanism of action of 4-ethyl-N-(pyridin-4-ylmethyl)benzamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine and butyrylcholine neurotransmitters in the brain. By inhibiting these enzymes, 4-ethyl-N-(pyridin-4-ylmethyl)benzamide increases the levels of these neurotransmitters, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethyl-N-(pyridin-4-ylmethyl)benzamide are still being studied. However, it has been found to have a significant impact on the central nervous system. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the significant advantages of using 4-ethyl-N-(pyridin-4-ylmethyl)benzamide in lab experiments is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes. This makes it an ideal compound for studying the effects of these enzymes on cognitive function and memory. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is essential to use appropriate safety measures when handling this compound.
未来方向
There are several future directions for research on 4-ethyl-N-(pyridin-4-ylmethyl)benzamide. One of the most significant directions is the development of this compound as a potential therapeutic agent for neurological disorders such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, research is needed to investigate the potential side effects and toxicity of this compound in humans. Another future direction is the synthesis of analogs of this compound with improved potency and selectivity for acetylcholinesterase and butyrylcholinesterase enzymes. These analogs may have enhanced therapeutic potential and reduced toxicity compared to the parent compound.
合成方法
The synthesis of 4-ethyl-N-(pyridin-4-ylmethyl)benzamide can be achieved through different methods. One of the commonly used methods involves the reaction of 4-pyridinemethanol with 4-ethylbenzoyl chloride in the presence of a base catalyst. This method yields the desired product with high purity and yield.
科学研究应用
The potential applications of 4-ethyl-N-(pyridin-4-ylmethyl)benzamide in scientific research are vast. One of the most significant applications is in the field of pharmacology. This compound has been found to exhibit potent inhibitory activity against certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain and are associated with neurological disorders such as Alzheimer's disease. Therefore, 4-ethyl-N-(pyridin-4-ylmethyl)benzamide may have therapeutic potential in the treatment of such disorders.
属性
分子式 |
C15H16N2O |
|---|---|
分子量 |
240.3 g/mol |
IUPAC 名称 |
4-ethyl-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C15H16N2O/c1-2-12-3-5-14(6-4-12)15(18)17-11-13-7-9-16-10-8-13/h3-10H,2,11H2,1H3,(H,17,18) |
InChI 键 |
MEWZWDWJSOKBDL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



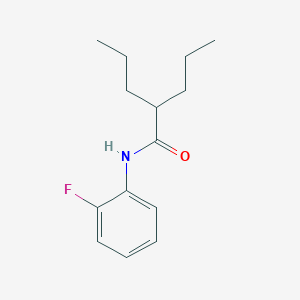
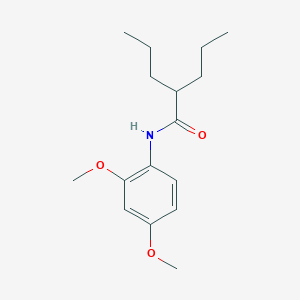
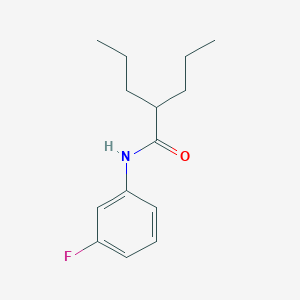
![N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B290348.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290351.png)

![2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290357.png)
